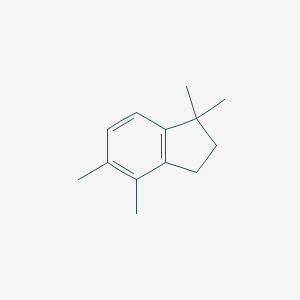
1,3-Dimethoxy-D6-benzol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethoxy-D6-benzene: is an organic compound with the molecular formula C8D6O2 . It is a derivative of benzene where the hydrogen atoms are replaced by deuterium (D), and the benzene ring is substituted with two methoxy groups (-OCH3) at the 1 and 3 positions. .
Wissenschaftliche Forschungsanwendungen
1,3-Dimethoxy-D6-benzene is used in various scientific research applications, including:
Chemistry: As a deuterated solvent and a reference compound in nuclear magnetic resonance (NMR) spectroscopy.
Biology: In studies involving deuterium-labeled compounds to trace metabolic pathways.
Medicine: As a precursor in the synthesis of pharmaceuticals and in drug metabolism studies.
Industry: In the production of specialty chemicals and as an intermediate in organic synthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3-Dimethoxy-D6-benzene can be synthesized through the methylation of resorcinol (1,3-dihydroxybenzene) using deuterated methyl iodide (CD3I) in the presence of a base such as potassium carbonate (K2CO3). The reaction typically occurs in a solvent like acetone or dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods: Industrial production of 1,3-dimethoxy-D6-benzene involves the same methylation process but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-Dimethoxy-D6-benzene undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinones.
Reduction: The aromatic ring can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy groups direct the incoming electrophile to the ortho and para positions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products Formed:
Oxidation: Formation of 1,3-dimethoxybenzenequinone.
Reduction: Formation of 1,3-dimethoxycyclohexane.
Substitution: Formation of 1,3-dimethoxy-4-bromobenzene or 1,3-dimethoxy-4-nitrobenzene
Wirkmechanismus
The mechanism of action of 1,3-dimethoxy-D6-benzene involves its interaction with molecular targets through its methoxy groups. These groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The deuterium atoms provide stability and resistance to metabolic degradation, making it useful in tracing studies and drug development .
Vergleich Mit ähnlichen Verbindungen
- 1,2-Dimethoxybenzene (Veratrole)
- 1,4-Dimethoxybenzene
Comparison: 1,3-Dimethoxy-D6-benzene is unique due to the position of the methoxy groups and the presence of deuterium atoms. Compared to its isomers, it exhibits different reactivity and physical properties. For example, 1,2-dimethoxybenzene has methoxy groups at adjacent positions, leading to different steric and electronic effects. Similarly, 1,4-dimethoxybenzene has methoxy groups at opposite positions, resulting in distinct chemical behavior .
Eigenschaften
IUPAC Name |
1,3-bis(trideuteriomethoxy)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-9-7-4-3-5-8(6-7)10-2/h3-6H,1-2H3/i1D3,2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZNOMCNRMUKPS-WFGJKAKNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC(=CC=C1)OC([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Methylpyrido[3,4-b]pyrazine-5,7-diamine](/img/structure/B100958.png)


![10-methylbenzo[b]triphenylene](/img/structure/B100964.png)






